Dihydrosorbicillin

Description

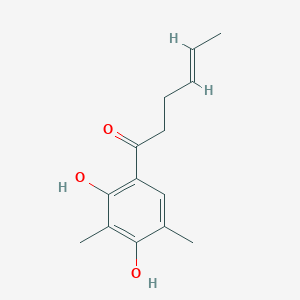

Structure

3D Structure

Properties

IUPAC Name |

(E)-1-(2,4-dihydroxy-3,5-dimethylphenyl)hex-4-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O3/c1-4-5-6-7-12(15)11-8-9(2)13(16)10(3)14(11)17/h4-5,8,16-17H,6-7H2,1-3H3/b5-4+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQBOFNUXGPKLIK-SNAWJCMRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CCCC(=O)C1=C(C(=C(C(=C1)C)O)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/CCC(=O)C1=C(C(=C(C(=C1)C)O)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79950-82-6 | |

| Record name | Dihydrosorbicillin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079950826 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DIHYDROSORBICILLIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R5UQ4Q5HUQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Biosynthesis of Dihydrosorbicillin in Penicillium chrysogenum: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the biosynthetic pathway of dihydrosorbicillin, a member of the sorbicillinoid family of secondary metabolites, in the filamentous fungus Penicillium chrysogenum. Sorbicillinoids have garnered significant interest in the pharmaceutical industry due to their diverse biological activities. This document provides a comprehensive overview of the genetic and enzymatic machinery responsible for this compound synthesis, the regulatory networks that govern its production, and detailed experimental protocols for its study.

Core Biosynthetic Pathway of this compound

The biosynthesis of this compound in Penicillium chrysogenum is orchestrated by a dedicated gene cluster that encodes a suite of enzymes responsible for the assembly and modification of this polyketide. The pathway initiates with the action of two polyketide synthases (PKSs), SorA and SorB, which work in concert to produce the initial polyketide backbone.[1][2][3] Subsequent tailoring enzymes, including a monooxygenase (SorC) and an oxidoreductase (SorD), modify this precursor to generate a variety of sorbicillinoid derivatives, including this compound.[1][2][3]

The key genes and their corresponding enzymes in the this compound biosynthesis pathway are:

-

sorA : Encodes a highly reducing polyketide synthase (HR-PKS) that is essential for the formation of the hexaketide core structure.[1]

-

sorB : Encodes a non-reducing polyketide synthase (NR-PKS) that works in conjunction with SorA.[1]

-

sorC : Encodes a flavin-dependent monooxygenase that hydroxylates the sorbicillin core.[1][2]

-

sorD : Encodes an oxidoreductase involved in further modifications of the sorbicillinoid scaffold.[1][2]

-

sorR1 & sorR2 : Encode transcription factors that regulate the expression of the biosynthetic genes.[1][2][3]

-

sorT : Encodes a putative transporter protein.[1]

The interplay of these enzymes results in the production of not only this compound but also other related compounds like sorbicillin, sorbicillinol, and dihydrosorbicillinol.

Quantitative Analysis of Sorbicillinoid Production

The production of this compound and other sorbicillinoids is significantly impacted by the genetic makeup of the P. chrysogenum strain. Deletion of key biosynthetic genes typically leads to a complete cessation of sorbicillinoid production. The following table summarizes the relative production of major sorbicillinoids in various mutant strains as described in the literature.

| Gene Deletion | Sorbicillin | This compound | Sorbicillinol | Dihydrosorbicillinol | Oxosorbicillinol |

| ΔsorA | Abolished | Abolished | Abolished | Abolished | Abolished |

| ΔsorB | Abolished | Abolished | Abolished | Abolished | Abolished |

| ΔsorC | Accumulation | Accumulation | Abolished | Abolished | Not reported |

| ΔsorD | Present | Present | Present | Present | Abolished |

Note: "Abolished" indicates that the compound was not detected. "Accumulation" signifies an increase in the respective precursors compared to the wild-type strain. "Present" indicates that the compound is still produced.

Regulatory Network

The expression of the sorbicillinoid gene cluster is tightly controlled by a sophisticated regulatory network involving two dedicated transcription factors, SorR1 and SorR2.[1][2][3] SorR1 functions as a transcriptional activator, directly promoting the expression of the biosynthetic genes.[1] SorR2, in turn, is proposed to regulate the expression of sorR1.[1]

A fascinating aspect of this regulation is the phenomenon of autoinduction, where the presence of sorbicillinoids themselves can trigger a significant upregulation of the entire biosynthetic gene cluster.[1][3] This positive feedback loop suggests a mechanism for rapid amplification of sorbicillinoid production under specific environmental or developmental conditions.

Visualizing the Pathways

To provide a clearer understanding of the molecular processes, the following diagrams illustrate the this compound biosynthetic pathway and its regulatory network.

References

Unveiling Dihydrosorbicillin: A Technical Guide to Its Discovery and Isolation from Endophytic Fungi

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the discovery, isolation, and characterization of dihydrosorbicillin, a bioactive polyketide produced by endophytic fungi. This document details the experimental protocols for its extraction and purification, presents its key quantitative data, and visualizes the associated biological and experimental pathways.

Introduction

Endophytic fungi, microorganisms that reside within the tissues of living plants, are a prolific source of novel secondary metabolites with diverse biological activities. Among these compounds, this compound has garnered significant interest due to its potential therapeutic applications. This guide serves as a technical resource for researchers engaged in the exploration of natural products, offering a detailed roadmap for the isolation and study of this promising molecule.

Quantitative Data

The following tables summarize the key spectroscopic and molecular data for this compound.

Table 1: Molecular and Spectroscopic Data for this compound

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₈O₃ | [1] |

| Molecular Weight | 234.29 g/mol | [1] |

| Exact Mass | 234.125594432 Da | [1] |

| Appearance | Yellowish solid | |

| Bioactivity | Stimulates insulin secretion |

Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound

| Position | ¹³C Chemical Shift (δ) ppm | ¹H Chemical Shift (δ) ppm (J in Hz) |

| 1 | - | - |

| 2 | - | - |

| 3 | - | - |

| 4 | - | - |

| 5 | - | - |

| 6 | - | - |

| 1' | - | - |

| 2' | - | - |

| 3' | - | - |

| 4' | - | - |

| 5' | - | - |

| 6' | - | - |

| 3-CH₃ | - | - |

| 5-CH₃ | - | - |

Table 3: Mass Spectrometry Data for this compound

| Ionization Mode | m/z | Interpretation |

| ESI+ | 235.1328 | [M+H]⁺ |

| ESI+ | 257.1147 | [M+Na]⁺ |

| ESI- | 233.1183 | [M-H]⁻ |

Experimental Protocols

This section provides a detailed methodology for the isolation and purification of this compound from endophytic fungi, based on established protocols for sorbicillinoids.

Fungal Fermentation and Extraction

-

Inoculation and Cultivation:

-

Isolate the desired endophytic fungus (e.g., Penicillium sp., Trichoderma sp.) from surface-sterilized plant tissue.

-

Inoculate a seed culture in Potato Dextrose Broth (PDB) and incubate at 25-28°C for 3-5 days with shaking (150 rpm).

-

Use the seed culture to inoculate large-scale fermentation flasks containing a suitable production medium (e.g., PDB or Czapek-Dox broth).

-

Incubate the production cultures for 14-21 days at 25-28°C with shaking (150 rpm).

-

-

Extraction of Secondary Metabolites:

-

Separate the fungal biomass from the culture broth by filtration.

-

Extract the culture filtrate three times with an equal volume of ethyl acetate.

-

Dry the fungal biomass and extract it with methanol or ethyl acetate.

-

Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

-

Purification of this compound

-

Column Chromatography:

-

Subject the crude extract to silica gel column chromatography.

-

Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity.

-

Collect fractions and monitor by thin-layer chromatography (TLC) using a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3 v/v) and visualize under UV light.

-

-

Preparative High-Performance Liquid Chromatography (HPLC):

-

Pool the fractions containing this compound (identified by TLC comparison with a standard, if available, or by subsequent analysis).

-

Further purify the pooled fractions using preparative HPLC with a C18 column.

-

Use a mobile phase of methanol and water or acetonitrile and water in an isocratic or gradient elution.

-

Monitor the elution at a suitable wavelength (e.g., 254 nm) and collect the peak corresponding to this compound.

-

Evaporate the solvent from the collected fraction to obtain pure this compound.

-

Structure Elucidation

-

Spectroscopic Analysis:

-

Confirm the identity and purity of the isolated compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

-

Compare the obtained spectra with the data provided in Tables 2 and 3 and with literature values.

-

Visualizations

The following diagrams illustrate key pathways and workflows related to this compound.

Caption: Biosynthesis pathway of sorbicillinoids.

Caption: Experimental workflow for isolation.

Caption: Insulin secretion signaling pathway.

References

A Technical Guide to the Biological Activities of Dihydrosorbicillin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydrosorbicillin, a hexaketide secondary metabolite primarily isolated from Penicillium species, has emerged as a molecule of interest in biomedical research. This technical guide provides a comprehensive overview of the known biological activities of this compound, with a focus on its insulin-secretory and antiproliferative effects. Detailed experimental protocols, quantitative data, and analyses of the underlying signaling pathways are presented to facilitate further investigation and drug development efforts.

Introduction

This compound is a natural product belonging to the sorbicillinoid family, a class of compounds known for their diverse and complex chemical structures. First identified from fungal sources, this compound has garnered attention for its potential therapeutic applications. This document synthesizes the current scientific literature on the biological activities of this compound, offering a detailed resource for researchers in pharmacology, medicinal chemistry, and drug discovery.

Insulin Secretory Activity

Recent studies have demonstrated that this compound can stimulate glucose-stimulated insulin secretion (GSIS) in pancreatic β-cells. This suggests its potential as a lead compound for the development of novel anti-diabetic agents.

Quantitative Data

At non-cytotoxic concentrations, 2,3-dihydrosorbicillin has been shown to significantly increase glucose-stimulated insulin secretion in rat INS-1 pancreatic β-cells[1][2]. While specific EC50 values for this compound's effect on insulin secretion are not yet published, studies show a marked increase in insulin release in the presence of the compound.

Signaling Pathway

This compound is reported to mediate its effects on insulin secretion through the IRS-2/PI3K/Akt signaling pathway[1][2]. Treatment of INS-1 cells with this compound leads to the increased expression of key proteins in this pathway, including peroxisome proliferator-activated receptor γ (PPARγ) and pancreatic and duodenal homeobox-1 (PDX-1)[1][2].

References

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the natural sources of dihydrosorbicillin and the broader family of sorbicillinoid compounds. These fungal secondary metabolites have garnered significant interest in the scientific community due to their diverse and potent biological activities, making them attractive candidates for drug discovery and development. This document provides a comprehensive overview of their fungal producers, quantitative production data, detailed experimental protocols for their isolation and characterization, and a visualization of the key biosynthetic pathways.

Natural Sources of Sorbicillinoids

Sorbicillinoids are a class of hexaketide fungal metabolites characterized by a sorbyl side chain.[1] They are produced by a variety of terrestrial and marine fungi, with the majority of known compounds isolated from the genera Penicillium, Trichoderma, Acremonium, and Aspergillus.[1][2] Marine-derived fungi, in particular, have emerged as a rich source of structurally diverse and bioactive sorbicillinoids.[1][3]

This compound, a reduced form of the parent compound sorbicillin, is frequently co-produced with other sorbicillinoid analogues. The specific profile of compounds produced can vary significantly depending on the fungal species, strain, and cultivation conditions.

Table 1: Fungal Sources of this compound and Related Sorbicillinoids

| Fungal Species | Sorbicillinoid Produced | Source Type | Reference(s) |

| Penicillium chrysogenum | This compound, Sorbicillin, Sorbicillinol, Oxosorbicillinol | Terrestrial & Marine (Sponge-derived) | [4][5] |

| Trichoderma sp. USF-2690 | Demethylsorbicillin, Oxosorbicillinol | Not Specified | [6] |

| Penicillium allii-sativi | Sorbicatechols C and D (hybrid dihydrosorbicillinoids) | Deep-Sea Sediment | [7] |

| Acremonium chrysogenum C10 | Acresorbicillinols A–C, Trichotetronine, Trichodimerol | Marine-derived | [3] |

| Trichoderma citrinoviride | Bisorbicillinoids | Soil | [1] |

| Penicillium citrinum | Bisorbicillinoids | Marine Sponge | [1] |

| Ustilaginoidea sp. | Bisorbicillinoids | Not Specified | [2] |

Quantitative Production of Sorbicillinoids

The production yields of sorbicillinoids can vary widely between different fungal strains and are heavily influenced by fermentation conditions. While precise, standardized quantitative data across a wide range of species is not always readily available in the literature, some studies provide insights into the production levels of related fungal metabolites, which can serve as a benchmark. For instance, penicillin production by Penicillium chrysogenum can reach up to 1.92 g/L under optimized conditions.[7] While not a direct measure of sorbicillinoid production, it highlights the potential for significant secondary metabolite synthesis in these fungi. A study on Penicillium chrysogenum/rubens reported penicillin V production in the range of 10 to 120 mg/L.[8]

Table 2: Reported Yields of Fungal Secondary Metabolites

| Fungal Species | Compound | Yield | Reference(s) |

| Penicillium chrysogenum | Penicillin | up to 1.92 g/L | [7] |

| Penicillium chrysogenum/rubens | Penicillin V | 10 - 120 mg/L | [8] |

| Aspergillus japonicus 2 | Total Organic Acids | 2642.1 mg/L | [9] |

| Anthriscus sylvestris (Plant) | Deoxypodophyllotoxin (Lignan) | 2.0 - 42.8 mg/g | [10] |

Note: Data for sorbicillinoid yields are not consistently reported in the literature. The provided data for other secondary metabolites offers a general reference for production capabilities of similar fungal species.

Experimental Protocols

The following sections provide a generalized yet detailed methodology for the isolation, purification, and characterization of this compound and related sorbicillinoids from fungal cultures. These protocols are a synthesis of methods described in the scientific literature.

Fungal Fermentation

-

Strain Selection and Inoculum Preparation: Select a high-yielding fungal strain, such as Penicillium chrysogenum, from a culture collection. Prepare a spore suspension (1 x 10⁸ spores/mL) from a 7-day old culture grown on a suitable agar medium (e.g., Potato Dextrose Agar).[8]

-

Seed Culture: Inoculate a seed medium (e.g., containing glucose, yeast extract, and mineral salts) with the spore suspension. Incubate at 25°C with shaking (180 rpm) for 24-48 hours.[8]

-

Production Culture: Transfer the seed culture to a larger volume of production medium. The composition of the production medium can be optimized to enhance sorbicillinoid production and may include various carbon and nitrogen sources. Fermentation is typically carried out for 5-7 days at 25°C with agitation.

Extraction and Isolation

-

Harvesting: After the fermentation period, separate the fungal mycelium from the culture broth by filtration.

-

Extraction:

-

Broth: Extract the filtered culture broth with an equal volume of a water-immiscible organic solvent such as ethyl acetate or dichloromethane. Repeat the extraction process three times to ensure complete recovery of the compounds.

-

Mycelium: The fungal mycelium can also be extracted with a polar solvent like methanol or acetone to recover intracellular compounds.

-

-

Concentration: Combine the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

Purification

-

Column Chromatography (CC): Subject the crude extract to column chromatography over silica gel. Elute the column with a gradient of solvents, typically starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate, methanol).[7]

-

Sephadex LH-20 Chromatography: Further purify the fractions obtained from silica gel chromatography using a Sephadex LH-20 column with methanol as the mobile phase to separate compounds based on their size and polarity.[7]

-

High-Performance Liquid Chromatography (HPLC): The final purification step is typically performed using reversed-phase HPLC (RP-HPLC) on a C18 column.[11]

-

Mobile Phase: A gradient of water and acetonitrile or methanol is commonly used.

-

Detection: A UV detector is used to monitor the elution of compounds, as sorbicillinoids typically have a characteristic UV absorbance.

-

Structure Elucidation

The chemical structures of the purified compounds are determined using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the molecular formula.[7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to establish the detailed chemical structure and stereochemistry of the molecule.[7]

Visualizations

Biosynthetic Pathway of Sorbicillinoids

The biosynthesis of sorbicillinoids in Penicillium chrysogenum involves a series of enzymatic reactions catalyzed by a gene cluster. The key enzymes include two polyketide synthases (SorA and SorB), a FAD-dependent monooxygenase (SorC), and an oxidoreductase (SorD).[2][4] The pathway is initiated by the formation of sorbicillin and this compound, which then serve as precursors for a diverse array of more complex sorbicillinoid structures.[2]

Caption: Biosynthesis of sorbicillinoids in Penicillium chrysogenum.

Experimental Workflow for Sorbicillinoid Isolation

The general workflow for isolating and identifying sorbicillinoids from fungal cultures involves a series of sequential steps, from initial cultivation to final structural analysis.

Caption: General workflow for the isolation and identification of sorbicillinoids.

References

- 1. Recent Advances in Sorbicillinoids from Fungi and Their Bioactivities (Covering 2016–2021) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ispub.com [ispub.com]

- 4. The fungal natural product class of the sorbicillinoids: structures, bioactivities, biosynthesis, and synthesis - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. scilit.com [scilit.com]

- 7. Penicillin production by wild isolates of Penicillium chrysogenum in Pakistan - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Isolation and Molecular Characterization of Indigenous Penicillium chrysogenum/rubens Strain Portfolio for Penicillin V Production - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Quantitative and Qualitative Analysis of Organic Acids Produced by Phosphate Solubilizing Fungi [journals.ekb.eg]

- 10. Quantitative HPLC-UV Study of Lignans in Anthriscus sylvestris - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Dihydrosorbicillin: A Technical Guide to its Mechanism of Action in Stimulating Insulin Secretion

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the current understanding of the molecular mechanisms underlying the therapeutic effects of dihydrosorbicillin, with a primary focus on its role in stimulating insulin secretion. While the therapeutic potential of this compound is an emerging area of research, this document synthesizes the available preclinical evidence, details the key signaling pathways involved, and provides representative experimental protocols for further investigation.

Overview of this compound's Therapeutic Potential

This compound is a natural product isolated from the endophytic fungus Penicillium sp. SSP-1CLG.[1] Recent studies have identified its potential as a modulator of pancreatic β-cell function, specifically in enhancing glucose-stimulated insulin secretion (GSIS).[1][2] This positions this compound as a compound of interest for the development of novel anti-diabetic therapies. At present, the primary characterized therapeutic effect of this compound is its action on insulin secretion. Further research is required to explore other potential therapeutic applications, such as anti-inflammatory or antioxidant effects.

Mechanism of Action in Insulin Secretion

Preclinical studies in rat insulinoma (INS-1) pancreatic β-cells have elucidated a key signaling pathway through which 2,3-dihydrosorbicillin stimulates insulin secretion. The compound has been shown to increase the expression of several critical proteins involved in β-cell function and insulin signaling.[1]

The proposed mechanism involves the activation of the Insulin Receptor Substrate-2 (IRS-2)/Phosphatidylinositol 3-Kinase (PI3K)/Akt signaling pathway .[1][2] This pathway is a cornerstone of insulin signaling and is crucial for cell growth, proliferation, survival, and glucose metabolism.

Upstream of this core pathway, this compound appears to influence the expression of two key transcription factors:

-

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ): A nuclear receptor that plays a significant role in regulating glucose and lipid metabolism.[1]

-

Pancreatic and Duodenal Homeobox-1 (PDX-1): A critical transcription factor for pancreatic development, β-cell differentiation, and the expression of insulin and other β-cell-specific genes.[1]

The upregulation of PPARγ and PDX-1 by this compound leads to the subsequent increased expression of IRS-2, PI3K, and Akt, ultimately resulting in enhanced glucose-stimulated insulin secretion.[1]

Signaling Pathway Diagram

Quantitative Data Summary

Currently, publicly available quantitative data, such as IC50 values for this compound's effect on specific molecular targets, is limited. The primary study highlights a qualitative increase in the expression of key signaling proteins.[1] Further research is needed to quantify the dose-dependent effects of this compound on these targets.

| Parameter | Cell Line | Effect of this compound | Reference |

| Protein Expression of PPARγ | INS-1 | Increased | [1] |

| Protein Expression of PDX-1 | INS-1 | Increased | [1] |

| Protein Expression of IRS-2 | INS-1 | Increased | [1] |

| Protein Expression of PI3K | INS-1 | Increased | [1] |

| Protein Expression of Akt | INS-1 | Increased | [1] |

| Glucose-Stimulated Insulin Secretion (GSIS) | INS-1 | Increased | [1][2] |

Detailed Experimental Protocols

The following are representative protocols for key experiments that would be employed in the study of this compound's mechanism of action. These are generalized methods and may require optimization for specific experimental conditions.

Cell Culture and Treatment

-

Cell Line: INS-1 (rat insulinoma) cells are a common model for studying pancreatic β-cell function.

-

Culture Conditions: Culture INS-1 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 10 mM HEPES, 2 mM L-glutamine, 1 mM sodium pyruvate, and 50 µM β-mercaptoethanol. Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Treatment: Seed cells in appropriate culture plates. Once they reach the desired confluency (typically 70-80%), replace the medium with fresh medium containing various concentrations of this compound or vehicle control (e.g., DMSO). The incubation time will vary depending on the specific endpoint being measured (e.g., 24-48 hours for protein expression studies).

Western Blotting for Protein Expression Analysis

This protocol is for assessing the expression levels of proteins such as PPARγ, PDX-1, IRS-2, PI3K, and Akt.

-

Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells in RIPA buffer (Radioimmunoprecipitation assay buffer) containing a protease inhibitor cocktail.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA (bicinchoninic acid) protein assay kit.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (PPARγ, PDX-1, IRS-2, PI3K, Akt, and a loading control like β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.

-

Quantification: Densitometry analysis can be performed to quantify the relative protein expression levels, normalized to the loading control.

Glucose-Stimulated Insulin Secretion (GSIS) Assay

This assay measures the amount of insulin secreted by pancreatic β-cells in response to glucose.

-

Cell Seeding: Seed INS-1 cells in 24-well plates and allow them to attach and grow.

-

Pre-incubation: Gently wash the cells with a Krebs-Ringer bicarbonate (KRB) buffer containing a low glucose concentration (e.g., 2.8 mM). Pre-incubate the cells in this low-glucose KRB buffer for 1-2 hours at 37°C to allow the basal insulin secretion rate to stabilize.

-

Glucose Stimulation: Discard the pre-incubation buffer. Add fresh KRB buffer containing either a low (basal) glucose concentration (e.g., 2.8 mM) or a high (stimulatory) glucose concentration (e.g., 16.7 mM), along with the desired concentrations of this compound or vehicle control.

-

Incubation: Incubate the cells for a defined period (e.g., 1-2 hours) at 37°C.

-

Supernatant Collection: Collect the supernatant from each well.

-

Insulin Quantification: Measure the insulin concentration in the collected supernatants using an enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

-

Data Normalization: The amount of secreted insulin can be normalized to the total protein content or DNA content of the cells in each well.

Experimental Workflow Diagram

References

Unveiling the Antiproliferative Potential of Novel Dihydrosorbicillin Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The quest for novel anticancer agents has led researchers to explore the diverse chemical space of natural products. Among these, dihydrosorbicillin derivatives, a class of fungal polyketides, have emerged as promising candidates with potent antiproliferative activities. This technical guide provides an in-depth overview of the current research on these compounds, focusing on their synthesis, cytotoxic effects against various cancer cell lines, and the underlying molecular mechanisms of action.

Quantitative Analysis of Antiproliferative Activity

The antiproliferative efficacy of novel this compound derivatives is typically quantified by determining their half-maximal inhibitory concentration (IC50) values against a panel of human cancer cell lines. The data consistently demonstrates a dose-dependent inhibitory effect of these compounds on cancer cell proliferation. Recent studies have identified novel hybrid dihydrosorbicillinoids, such as sorbicatechols C and D, isolated from the deep-sea-derived fungus Penicillium allii-sativi.[1][2]

For instance, the antiproliferative activities of sorbicatechol D and the known compound sorbicillin were evaluated against the HT-29 human colon cancer cell line. Both compounds exhibited a significant dose-dependent inhibition of cell proliferation.[1] The IC50 values for various sorbicillinoid derivatives against different cancer cell lines are summarized in the table below, providing a comparative view of their potency.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Ustilobisorbicillinol A | BGC823 (Gastric) | 9 | [3] |

| 24-hydroxy-trichodimerol | A549 (Lung) | 5.1 | [3] |

| 24-hydroxy-trichodimerol | MCF-7 (Breast) | 9.5 | [3] |

| 24-hydroxy-trichodimerol | HCT116 (Colon) | 13.7 | [3] |

| Sorbicatechol D | HT-29 (Colon) | Dose-dependent inhibition observed | [1] |

| Sorbicillin | HT-29 (Colon) | Dose-dependent inhibition observed | [1] |

Table 1: IC50 values of selected sorbicillinoid derivatives against various human cancer cell lines.

Experimental Protocols

The investigation of the antiproliferative activity of this compound derivatives involves a series of well-defined experimental procedures, from the isolation and synthesis of the compounds to the in vitro assessment of their biological effects.

Synthesis of this compound Derivatives

The generation of novel this compound derivatives often involves semi-synthetic modifications of the natural sorbicillin scaffold. The biosynthesis of the core sorbicillinoid structure is a complex process involving polyketide synthases (PKSs) and various tailoring enzymes.[4] Understanding these biosynthetic pathways can pave the way for combinatorial biosynthesis approaches to generate novel analogues.

General Synthetic Workflow:

Cytotoxicity Assays

The most common method to evaluate the antiproliferative activity of these compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

MTT Assay Protocol:

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives for a defined period (e.g., 48 hours). A vehicle control (e.g., DMSO) is also included.

-

MTT Incubation: After the treatment period, the MTT reagent is added to each well and incubated to allow the formation of formazan crystals by viable cells.

-

Solubilization: The formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer).

-

Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value is determined from the dose-response curve.[1]

Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

Emerging evidence suggests that this compound derivatives exert their antiproliferative effects primarily through the induction of apoptosis (programmed cell death) and cell cycle arrest.

Apoptosis Induction

Studies have shown that sorbicillinoids can trigger apoptosis in cancer cells. For example, ustilobisorbicillinol A was found to induce significant apoptosis in BGC823 gastric cancer cells.[3] This process is often mediated by the activation of caspases, a family of proteases that execute the apoptotic program. The activation of key executioner caspases, such as caspase-3 and caspase-7, leads to the cleavage of cellular substrates and ultimately, cell death.[5] The involvement of reactive oxygen species (ROS) has also been implicated in the apoptosis induced by some sorbicillinoids.[5]

Signaling Pathway for Caspase-Mediated Apoptosis:

References

- 1. Frontiers | Antiproliferative Sorbicillinoids From the Deep-Sea-Derived Penicillium allii-sativi [frontiersin.org]

- 2. Antiproliferative Sorbicillinoids From the Deep-Sea-Derived Penicillium allii-sativi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent Advances in Sorbicillinoids from Fungi and Their Bioactivities (Covering 2016–2021) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sorbicillinoid Derivatives with the Radical Scavenging Activities from the Marine-Derived Fungus Acremonium chrysogenum C10 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

A Technical Guide to the Anti-inflammatory Properties of Sorbicillinoids from Marine Fungi

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the anti-inflammatory properties of sorbicillinoids, a class of polyketide secondary metabolites isolated from marine-derived fungi. This document summarizes the current state of research, presenting quantitative data on the bioactivity of these compounds, detailing the experimental protocols used for their evaluation, and illustrating the key signaling pathways involved in their mechanism of action.

Introduction

Marine fungi have emerged as a prolific source of novel, structurally diverse, and biologically active secondary metabolites. Among these, sorbicillinoids have garnered significant attention for their potent anti-inflammatory activities. Sorbicillinoids are characterized by a hexaketide core and a sorbyl side chain, and they can be classified as monomers, dimers, trimers, or hybrid structures. Their anti-inflammatory effects are primarily attributed to the inhibition of key inflammatory mediators such as nitric oxide (NO) and prostaglandins, as well as the modulation of critical signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. This guide aims to provide a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of these promising marine natural products.

Quantitative Data on Anti-inflammatory Activity

The anti-inflammatory activity of a wide range of sorbicillinoids has been quantified, primarily through in vitro assays measuring the inhibition of pro-inflammatory markers in lipopolysaccharide (LPS)-stimulated murine macrophage cell lines, such as RAW 264.7 and BV-2. The following tables summarize the half-maximal inhibitory concentrations (IC50) for various sorbicillinoids against key inflammatory mediators.

Table 1: Anti-inflammatory Activity of Monomeric Sorbicillinoids

| Compound | Source Organism | NO Inhibition IC50 (µM) | PGE2 Inhibition IC50 (µM) | Cytokine Inhibition | Reference |

| Trichillinoid A | Trichoderma sp. G13 | 14 | - | - | [1] |

| Trichillinoid B | Trichoderma sp. G13 | 14 | - | - | [1] |

| Trichillinoid C | Trichoderma sp. G13 | 16 | - | - | [1] |

| Trichillinoid D | Trichoderma sp. G13 | 20 | - | - | [1] |

| Trichosorbicillin B | Trichoderma reesei 4670 | 0.94 - 38 | - | - | [2] |

| Trichosorbicillin C | Trichoderma reesei 4670 | 0.94 - 38 | - | - | [2] |

| Sorbicillin | - | - | - | - | |

| 2',3'-Dihydrosorbicillin | - | - | - | - | |

| Trichodermolide | - | - | - | - | |

| Trichopyrone | Penicillium sp. DM815 | Weak inhibition at 10 µM | - | - |

Note: A hyphen (-) indicates that data was not available in the cited literature.

Table 2: Anti-inflammatory Activity of Dimeric and Other Sorbicillinoids

| Compound | Source Organism | NO Inhibition IC50 (µM) | PGE2 Inhibition IC50 (µM) | Cytokine Inhibition | Reference |

| Bisvertinol | Trichoderma reesei 4670 | 0.94 - 38 | - | - | [2] |

| 24-Hydroxybisvertinol | Trichoderma reesei 4670 | 0.94 - 38 | - | - | [2] |

| Trichobisvertinols A-D | Trichoderma reesei 4670 | 0.94 - 38 | - | - | [2] |

| 12-epi-Trichobisvertinol D | Trichoderma reesei 4670 | 0.94 - 38 | - | - | [2] |

| 13-hydroxy-trichodermolide | Trichoderma reesei BGRg-3 | - | - | IL-6: 47% inhibition at 25 µM; IL-1β: 85% inhibition at 25 µM | [1] |

| Trichodimerol | Trichoderma reesei BGRg-3 | - | - | IL-6: 67% inhibition at 25 µM; IL-1β: 87% inhibition at 25 µM | [1] |

| Demethylsorbiquinol | Trichoderma reesei BGRg-3 | - | - | Potent IL-1β inhibition | [2] |

| Sorbiquinol | Trichoderma reesei BGRg-3 | - | - | Potent IL-1β inhibition | [2] |

| Bisorbicillchaetone A | Penicillium sp. SCSIO06868 | 80.3 ± 3.6 | - | - | [3] |

| Bisorbicillchaetone B | Penicillium sp. SCSIO06868 | 38.4 ± 3.3 | - | - | [3] |

Note: A hyphen (-) indicates that data was not available in the cited literature.

Signaling Pathways and Experimental Workflows

The anti-inflammatory effects of sorbicillinoids are mediated through the modulation of key signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways and a typical experimental workflow for assessing the anti-inflammatory activity of these compounds.

NF-κB Signaling Pathway

Caption: Inhibition of the NF-κB signaling pathway by sorbicillinoids.

MAPK Signaling Pathway

Caption: Modulation of the MAPK signaling pathway by sorbicillinoids.

Experimental Workflow

Caption: A typical experimental workflow for evaluating anti-inflammatory activity.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide. These protocols are based on commonly used procedures in the referenced literature. For exact replication, it is recommended to consult the specific materials and methods section of the primary research articles.

Cell Culture and Treatment

-

Cell Line: Murine macrophage cell line RAW 264.7 is commonly used.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment:

-

Seed RAW 264.7 cells in 96-well plates (for NO assay) or 6-well plates (for Western blot and qRT-PCR) at an appropriate density and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of the sorbicillinoid compounds for 1-2 hours.

-

Stimulate the cells with lipopolysaccharide (LPS) from Escherichia coli (typically 1 µg/mL) for 24 hours (for NO, PGE2, and cytokine assays) or for shorter time points for signaling pathway analysis (e.g., 30-60 minutes for protein phosphorylation).

-

Nitric Oxide (NO) Assay

The production of NO is determined by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.

-

Reagents:

-

Griess Reagent A: 1% (w/v) sulfanilamide in 5% (v/v) phosphoric acid.

-

Griess Reagent B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in water.

-

Sodium Nitrite Standard: A standard curve is generated using known concentrations of sodium nitrite.

-

-

Protocol:

-

After cell treatment, collect 50 µL of the cell culture supernatant.

-

Add 50 µL of Griess Reagent A to each sample in a 96-well plate and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B and incubate for another 10 minutes at room temperature, protected from light.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the nitrite concentration in the samples by comparing the absorbance to the sodium nitrite standard curve.

-

Prostaglandin E2 (PGE2) and Cytokine Assays

The concentrations of PGE2 and pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatants are measured using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.

-

Protocol: Follow the manufacturer's instructions provided with the specific ELISA kits for PGE2, TNF-α, IL-6, or IL-1β. The general principle involves the capture of the target molecule by a specific antibody coated on the microplate, followed by detection with a labeled secondary antibody and a colorimetric substrate.

Western Blot Analysis

Western blotting is used to determine the protein expression levels of iNOS, COX-2, and key proteins in the NF-κB and MAPK signaling pathways.

-

Cell Lysis and Protein Quantification:

-

After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in RIPA buffer containing a protease and phosphatase inhibitor cocktail.

-

Centrifuge the lysates to pellet the cell debris and collect the supernatant.

-

Determine the protein concentration of the lysates using a BCA protein assay kit.

-

-

SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies specific for iNOS, COX-2, p-p65, p65, p-IκBα, IκBα, p-p38, p38, p-ERK, ERK, p-JNK, JNK, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C. (Note: The specific dilutions for each antibody should be determined empirically or based on the manufacturer's recommendations).

-

Wash the membrane with TBST and then incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and visualize with an imaging system.

-

Quantify the band intensities using densitometry software and normalize to the loading control.

-

Conclusion and Future Directions

Sorbicillinoids isolated from marine fungi represent a promising class of natural products with significant anti-inflammatory potential. Their ability to inhibit the production of key inflammatory mediators like NO and pro-inflammatory cytokines, coupled with their modulatory effects on the NF-κB and MAPK signaling pathways, underscores their therapeutic relevance. The quantitative data and experimental protocols presented in this guide provide a valuable resource for researchers in the field of natural product drug discovery.

Future research should focus on several key areas. Firstly, a more comprehensive evaluation of the in vivo efficacy and safety of the most potent sorbicillinoids is warranted. Secondly, detailed structure-activity relationship (SAR) studies will be crucial for the rational design and synthesis of more potent and selective anti-inflammatory agents based on the sorbicillinoid scaffold. Finally, the elucidation of the precise molecular targets of these compounds will provide a deeper understanding of their mechanism of action and facilitate their development as novel anti-inflammatory drugs. The continued exploration of the chemical diversity of marine fungi is likely to yield further novel sorbicillinoids with unique and potent biological activities.

References

Dihydrosorbicillin as a secondary metabolite from deep-sea derived microorganisms.

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction

The deep-sea, an environment characterized by extreme conditions of high pressure, low temperature, and absence of light, harbors a unique microbial diversity with the potential to produce novel secondary metabolites. Among these are the sorbicillinoids, a class of hexaketide polyketides that have garnered significant interest due to their complex chemical structures and diverse biological activities. Dihydrosorbicillin, a member of this family, has been isolated from several deep-sea derived fungi and has demonstrated promising therapeutic potential, particularly in the areas of oncology and metabolic diseases. This technical guide provides a comprehensive overview of this compound, focusing on its microbial sources, biosynthesis, biological activities, and the experimental methodologies used for its study.

Producing Microorganisms

This compound has been predominantly isolated from fungi of the genus Penicillium, retrieved from deep-sea environments. A notable producer is Penicillium allii-sativi MCCC 3A00580, which was isolated from the western Pacific Ocean at a depth of 4,302 meters.[1][2] Another deep-sea fungus, Phialocephala sp. FL30r, has also been reported to produce sorbicillinoids. The challenging conditions of the deep-sea are thought to drive the evolution of unique biosynthetic pathways in these microorganisms, leading to the production of novel and bioactive compounds.

Biosynthesis of this compound

The biosynthesis of sorbicillinoids, including this compound, is a complex process involving a dedicated gene cluster. In fungi such as Penicillium chrysogenum and Trichoderma reesei, this cluster contains genes encoding for two polyketide synthases (PKSs), designated SorA and SorB.

The proposed biosynthetic pathway begins with the collaborative action of SorA and SorB to synthesize the hexaketide backbone. The functionality of the enoylreductase (ER) domain within the SorA PKS is crucial for the formation of the 2',3'-dihydro sorbyl side chain characteristic of this compound. The subsequent cyclization of the polyketide chain leads to the formation of this compound. This molecule can then undergo further enzymatic modifications, such as oxidative dearomatization by the FAD-dependent monooxygenase SorC, to produce other derivatives like dihydrosorbicillinol.

Caption: Proposed biosynthetic pathway of this compound in fungi.

Biological Activities and Mechanisms of Action

This compound has exhibited significant biological activities, making it a compound of interest for drug discovery.

Antiproliferative Activity

Several studies have demonstrated the antiproliferative effects of this compound and related sorbicillinoids against various cancer cell lines. For instance, compounds isolated from Penicillium allii-sativi have shown inhibitory effects on HT-29 colon cancer cells.[1] The mechanism of action involves the induction of cell cycle arrest at the G2/M phase, which is characterized by an increase in the protein levels of phosphorylated histone H3 (p-H3) and cyclin B1.[1] This suggests that this compound interferes with the cellular machinery responsible for mitotic entry.

Caption: Signaling pathway of this compound-induced G2/M arrest.

Stimulation of Insulin Secretion

This compound has also been identified as a potent stimulator of glucose-stimulated insulin secretion (GSIS) in rat pancreatic β-cells (INS-1). This effect is mediated through the activation of the IRS-2/PI3K/Akt signaling pathway. Treatment of INS-1 cells with this compound leads to an increased expression of key proteins in this pathway, including peroxisome proliferator-activated receptor γ (PPARγ), pancreatic and duodenal homeobox-1 (PDX-1), insulin receptor substrate-2 (IRS-2), phosphatidylinositol 3-kinase (PI3K), and Akt. This suggests a potential application for this compound in the development of novel anti-diabetic therapies.

Caption: IRS-2/PI3K/Akt pathway in this compound-induced insulin secretion.

Quantitative Data

The following tables summarize the reported quantitative data for this compound and related compounds from deep-sea microorganisms.

Table 1: Isolation Yield of this compound from Penicillium allii-sativi

| Compound | Initial Extract (g) | Isolated Yield (mg) | Source |

| 2',3'-Dihydrosorbicillin | 60.4 | 20.3 | [1][2] |

Table 2: Antiproliferative Activity of Sorbicillinoids from Penicillium allii-sativi

| Compound | Cell Line | IC50 (µM) |

| Sorbicatechol D | HT-29 | Dose-dependent inhibition[1] |

| Sorbicillin | HT-29 | Dose-dependent inhibition[1] |

(Note: Specific IC50 values for this compound were not explicitly stated in the provided search results, but its presence in active fractions was noted.)

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the study of this compound.

Workflow for Isolation and Characterization

The general workflow for obtaining this compound from a deep-sea fungal culture involves several key stages, from cultivation to final structure elucidation.

Caption: General workflow for this compound isolation.

Fungal Cultivation and Extraction

-

Cultivation: The deep-sea fungus (e.g., Penicillium allii-sativi) is cultured on a suitable medium, such as rice solid medium, in Erlenmeyer flasks. The flasks are incubated under static conditions at approximately 28°C for a period of 30 days.[2]

-

Extraction: The fermented broth and mycelia are extracted multiple times with an organic solvent, typically ethyl acetate. The organic phases are then combined and concentrated under reduced pressure to yield a crude extract.[2]

Isolation and Purification

-

Initial Fractionation: The crude extract is subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., dichloromethane-methanol) to yield several primary fractions.[1][2]

-

Further Purification: The fraction containing this compound is further purified using a combination of chromatographic techniques, which may include:

Antiproliferative MTT Assay

-

Cell Seeding: Cancer cells (e.g., HT-29) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of this compound (typically in a range of 10-50 µM) for 48 hours. A vehicle control (e.g., DMSO) is also included.

-

MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a further 4 hours.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The cell viability is calculated as a percentage of the control.

Cell Cycle Analysis by Flow Cytometry

-

Cell Treatment and Harvesting: Cells are treated with this compound for a specified time, then harvested by trypsinization and washed with PBS.

-

Fixation: The cells are fixed in cold 70% ethanol and stored at -20°C.

-

Staining: The fixed cells are washed and then stained with a solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined.

Western Blot Analysis

-

Protein Extraction: Cells treated with this compound are lysed to extract total proteins.

-

Protein Quantification: The protein concentration is determined using a standard assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and then transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against the target proteins (e.g., p-H3, cyclin B1, IRS-2, PI3K, Akt).

-

Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using a chemiluminescence detection system.

Glucose-Stimulated Insulin Secretion (GSIS) Assay

-

Cell Culture: INS-1 cells are cultured to an appropriate confluency.

-

Pre-incubation: The cells are pre-incubated in a low-glucose buffer.

-

Stimulation: The cells are then incubated in a high-glucose buffer in the presence or absence of this compound.

-

Supernatant Collection: The supernatant is collected to measure the amount of secreted insulin.

-

Insulin Measurement: The insulin concentration in the supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA).

Conclusion

This compound, a secondary metabolite from deep-sea derived fungi, represents a promising lead compound for the development of new therapeutics. Its potent antiproliferative and insulin-secreting activities, coupled with a growing understanding of its biosynthesis and mechanisms of action, highlight the vast potential of exploring extreme marine environments for novel drug discovery. The methodologies outlined in this guide provide a framework for the continued investigation and development of this compound and other fascinating molecules from the depths of our oceans.

References

Initial Screening of Dihydrosorbicillin for Novel Bioactivities: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydrosorbicillin, a polyketide metabolite primarily isolated from various fungal species, represents a promising scaffold for the discovery of novel therapeutic agents. This technical guide provides a comprehensive overview of the initial screening methodologies to evaluate the bioactivities of this compound. It details experimental protocols for assessing its antioxidant, anti-inflammatory, antimicrobial, and cytotoxic potential. Furthermore, this guide summarizes the known effects of this compound on the IRS-2/PI3K/Akt signaling pathway, a critical regulator of cellular metabolism and growth. The included experimental workflows and data presentation tables offer a structured approach for researchers initiating investigations into the pharmacological profile of this intriguing natural product.

Introduction

Natural products remain a vital source of chemical diversity for drug discovery. This compound, a member of the sorbicillinoid family of fungal metabolites, has garnered interest due to the diverse biological activities exhibited by related compounds. While research has indicated its potential to modulate key cellular signaling pathways, a comprehensive initial screening for a broad range of bioactivities has yet to be fully elucidated. This document outlines a systematic approach to the initial in vitro screening of this compound, providing detailed protocols and data interpretation frameworks.

Potential Bioactivities and Screening Strategy

The initial screening of this compound should encompass a panel of assays to identify its primary pharmacological effects. Based on the activities of structurally related sorbicillinoids, the following bioactivities are of primary interest:

-

Antioxidant Activity: To determine the capacity of this compound to scavenge free radicals.

-

Anti-inflammatory Activity: To assess its ability to modulate inflammatory responses in vitro.

-

Antimicrobial Activity: To evaluate its efficacy against a panel of pathogenic bacteria.

-

Cytotoxic Activity: To determine its potential as an anti-proliferative agent against cancer cell lines.

-

Modulation of Insulin Signaling: To further characterize its known effects on the IRS-2/PI3K/Akt pathway.

The following sections provide detailed experimental protocols for each of these screening assays.

Data Presentation: Quantitative Bioactivity Data

A crucial aspect of initial screening is the quantitative assessment of a compound's potency. The following tables provide a template for summarizing the key quantitative data obtained from the described experimental protocols. While specific data for this compound is limited in the current literature, these tables can be populated with experimental findings. For illustrative purposes, example data from related sorbicillinoid compounds may be included with clear notation.

Table 1: Antioxidant Activity of this compound

| Assay | Endpoint | This compound (IC₅₀ µM) | Positive Control (IC₅₀ µM) |

| DPPH Radical Scavenging | IC₅₀ | Data to be determined | Ascorbic Acid: [Value] |

| ABTS Radical Scavenging | IC₅₀ | Data to be determined | Trolox: [Value] |

Table 2: Anti-inflammatory Activity of this compound

| Cell Line | Assay | Endpoint | This compound (IC₅₀ µM) | Positive Control (IC₅₀ µM) |

| RAW 264.7 | Nitric Oxide (NO) Production | IC₅₀ | Data to be determined | Dexamethasone: [Value] |

Table 3: Antimicrobial Activity of this compound

| Bacterial Strain | Method | Endpoint | This compound (MIC µg/mL) | Positive Control (MIC µg/mL) |

| Staphylococcus aureus | Broth Microdilution | MIC | Data to be determined | Vancomycin: [Value] |

| Escherichia coli | Broth Microdilution | MIC | Data to be determined | Ciprofloxacin: [Value] |

Table 4: Cytotoxic Activity of this compound

| Cell Line | Assay | Endpoint | This compound (IC₅₀ µM) | Positive Control (IC₅₀ µM) |

| MCF-7 (Breast Cancer) | MTT | IC₅₀ | Data to be determined | Doxorubicin: [Value] |

| A549 (Lung Cancer) | MTT | IC₅₀ | Data to be determined | Doxorubicin: [Value] |

Experimental Protocols

The following are detailed methodologies for the initial screening of this compound.

Antioxidant Activity Assays

-

Principle: This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH free radical, resulting in a color change from purple to yellow, which is measured spectrophotometrically.

-

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol).

-

Prepare a series of dilutions of the this compound stock solution.

-

Prepare a fresh solution of DPPH in methanol (e.g., 0.1 mM).

-

In a 96-well plate, add a specific volume of each this compound dilution.

-

Add the DPPH solution to each well.

-

Include a positive control (e.g., Ascorbic Acid or Trolox) and a blank (solvent + DPPH).

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at a specific wavelength (e.g., 517 nm) using a microplate reader.

-

Calculate the percentage of radical scavenging activity for each concentration.

-

Determine the IC₅₀ value, which is the concentration of the compound that scavenges 50% of the DPPH radicals.

-

-

Principle: This assay is based on the ability of antioxidants to quench the blue-green ABTS radical cation, which is measured by the decrease in absorbance.

-

Procedure:

-

Prepare the ABTS radical cation solution by reacting ABTS stock solution with potassium persulfate and allowing it to stand in the dark for 12-16 hours.

-

Dilute the ABTS radical solution with a suitable buffer (e.g., phosphate-buffered saline) to obtain a specific absorbance at a certain wavelength (e.g., 734 nm).

-

Prepare a series of dilutions of the this compound stock solution.

-

In a 96-well plate, add a small volume of each this compound dilution.

-

Add the diluted ABTS radical solution to each well.

-

Include a positive control (e.g., Trolox) and a blank.

-

Incubate at room temperature for a specific time (e.g., 6 minutes).

-

Measure the absorbance at 734 nm.

-

Calculate the percentage of inhibition and determine the IC₅₀ value.

-

Anti-inflammatory Activity Assay

-

Principle: This assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

-

Procedure:

-

Culture RAW 264.7 macrophage cells in a suitable medium.

-

Seed the cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a specific pre-incubation time (e.g., 1 hour).

-

Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production. Include a negative control (cells only), a positive control (cells + LPS), and a vehicle control.

-

Incubate for 24 hours.

-

Collect the cell culture supernatant.

-

Measure the amount of nitrite (a stable product of NO) in the supernatant using the Griess reagent system.

-

Measure the absorbance at a specific wavelength (e.g., 540 nm).

-

Determine the cell viability using an MTT assay to ensure that the observed NO inhibition is not due to cytotoxicity.

-

Calculate the percentage of NO inhibition and determine the IC₅₀ value.

-

Antimicrobial Activity Assay

-

Principle: This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

-

Procedure:

-

Prepare a standardized inoculum of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium.

-

Prepare serial two-fold dilutions of this compound in the broth medium in a 96-well microtiter plate.

-

Add the bacterial inoculum to each well.

-

Include a growth control (broth + inoculum), a sterility control (broth only), and a positive control with a known antibiotic.

-

Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).

-

Visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which no visible growth is observed.

-

Cytotoxicity Assay

-

Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to a purple formazan product, which is then solubilized and quantified.

-

Procedure:

-

Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate and allow them to attach overnight.

-

Treat the cells with various concentrations of this compound for a specific duration (e.g., 24, 48, or 72 hours).

-

Include a vehicle control (cells + solvent) and a positive control with a known cytotoxic drug (e.g., Doxorubicin).

-

After the incubation period, add MTT solution to each well and incubate for a few hours (e.g., 3-4 hours) to allow for formazan crystal formation.

-

Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value, which is the concentration that reduces cell viability by 50%.

-

Visualization of Methodologies and Pathways

Experimental Workflows

Figure 1. General workflow for the initial bioactivity screening of this compound.

Signaling Pathway

Research has indicated that this compound can stimulate glucose-stimulated insulin secretion (GSIS) in rat INS-1 pancreatic β-cells. This effect is mediated, at least in part, through the activation of the IRS-2/PI3K/Akt signaling pathway.[1][2]

Figure 2. Proposed IRS-2/PI3K/Akt signaling pathway modulated by this compound.

Conclusion

This technical guide provides a foundational framework for the initial bioactivity screening of this compound. The detailed protocols and structured data presentation formats are intended to facilitate a systematic and comparative evaluation of its pharmacological potential. While existing data points to a role in modulating insulin signaling, the comprehensive screening approach outlined herein will be instrumental in uncovering novel bioactivities and prioritizing this promising natural product for further drug development efforts. Future studies should focus on elucidating the precise molecular targets and mechanisms of action for any identified bioactivities.

References

Methodological & Application

Application Notes and Protocols for the Total Synthesis of Dihydrosorbicillin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrosorbicillin is a monomeric member of the sorbicillinoid family of fungal secondary metabolites. While often considered a biosynthetic precursor to more complex dimeric sorbicillinoids, this compound itself has garnered interest due to the diverse biological activities exhibited by this class of natural products. The development of robust and efficient synthetic routes to this compound is crucial for enabling further investigation into its therapeutic potential and for the synthesis of novel analogs.

This document provides a detailed protocol for a proposed total synthesis of this compound. The synthetic strategy is based on a biomimetic approach, commencing with the synthesis of the key precursor, sorbicillin, followed by a selective reduction of the sorbyl side chain. This route is designed to be accessible to researchers with a strong background in synthetic organic chemistry.

Synthetic Strategy Overview

The total synthesis of this compound is proposed to proceed in two main stages:

-

Synthesis of Sorbicillin: This stage involves the construction of the core sorbicillin scaffold through a Friedel-Crafts acylation reaction.

-

Selective Reduction to this compound: This key step involves the selective 1,4-reduction of the conjugated diene system in the sorbyl side chain of sorbicillin to yield the target molecule, this compound.

The overall synthetic pathway is depicted in the following workflow diagram.

Caption: Proposed synthetic workflow for the total synthesis of this compound.

Data Presentation

The following table summarizes the key quantitative data for the proposed synthetic route. Please note that the yield for the selective reduction step is an estimate based on similar transformations reported in the literature, as a specific protocol for the reduction of sorbicillin to this compound is not yet published.

| Step | Reaction | Starting Material | Product | Reagents and Conditions | Yield (%) |

| 1 | Friedel-Crafts Acylation | 3,5-Dimethylphenol | Sorbicillin | Sorbyl chloride, AlCl₃, CS₂ | 65 |

| 2 | Selective 1,4-Reduction (Proposed) | Sorbicillin | This compound | H₂, Pd/C (poisoned catalyst) or other selective conditions | ~70-80 (Est.) |

| Overall Yield | ~45-52 (Est.) |

Experimental Protocols

Stage 1: Synthesis of Sorbicillin

This protocol is adapted from a reported synthesis of sorbicillin.

Materials:

-

3,5-Dimethylphenol

-

Sorbyl chloride

-

Aluminum chloride (AlCl₃)

-

Carbon disulfide (CS₂)

-

Dichloromethane (DCM)

-

Hydrochloric acid (HCl), 1M

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Silica gel for column chromatography

Procedure:

-

To a solution of 3,5-dimethylphenol (1.0 eq) in carbon disulfide (CS₂) at 0 °C is added aluminum chloride (1.2 eq) portionwise.

-

The resulting mixture is stirred at 0 °C for 30 minutes.

-

A solution of sorbyl chloride (1.1 eq) in CS₂ is added dropwise to the reaction mixture at 0 °C.

-

The reaction is allowed to warm to room temperature and stirred for 12 hours.

-

The reaction mixture is then carefully poured into a mixture of ice and 1M HCl.

-

The aqueous layer is extracted with dichloromethane (3 x 50 mL).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford sorbicillin as a yellow solid.

Stage 2: Selective Reduction to this compound (Proposed)

This proposed protocol is based on general methods for the selective reduction of conjugated dienes. The optimal conditions may require further optimization.

Materials:

-

Sorbicillin

-

Palladium on carbon (Pd/C, e.g., 5% or 10%), potentially with a catalyst poison such as quinoline or lead(II) acetate.

-

Hydrogen gas (H₂)

-

Ethyl acetate or ethanol as solvent

Procedure:

-

To a solution of sorbicillin (1.0 eq) in a suitable solvent (e.g., ethyl acetate or ethanol) is added the palladium on carbon catalyst (e.g., 10 mol%).

-

If a poisoned catalyst is to be used, the poisoning agent (e.g., quinoline) is added at this stage.

-

The reaction vessel is evacuated and backfilled with hydrogen gas (using a balloon or a hydrogenation apparatus).

-

The reaction mixture is stirred vigorously under a hydrogen atmosphere at room temperature.

-

The progress of the reaction should be carefully monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to maximize the yield of the desired this compound and minimize over-reduction.

-

Upon completion, the reaction mixture is filtered through a pad of Celite to remove the catalyst.

-

The filtrate is concentrated under reduced pressure.

-

The crude product is purified by silica gel column chromatography to afford this compound.

Signaling Pathways and Logical Relationships

The following diagram illustrates the key chemical transformations and the relationship between the starting materials, intermediate, and final product.

Caption: Key transformations in the total synthesis of this compound.

Conclusion

The provided protocols outline a viable synthetic route to this compound. The successful synthesis of sorbicillin provides a solid foundation, and the proposed selective reduction offers a promising avenue to the target molecule. Further experimental optimization of the reduction step will be key to maximizing the overall efficiency of this synthesis. This work should facilitate the production of this compound for further biological evaluation and the development of novel sorbicillinoid-based therapeutic agents.

Application Notes and Protocols for Chemo-enzymatic Synthesis of Complex Sorbicillinoids

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and practical protocols for the chemo-enzymatic synthesis of complex sorbicillinoids. This approach leverages the stereoselective enzymatic oxidation of sorbicillin precursors by the flavin-dependent monooxygenase SorbC, followed by chemical diversification through pericyclic reactions, offering a powerful and efficient route to this medicinally important class of natural products.

Introduction to Chemo-enzymatic Synthesis of Sorbicillinoids

Sorbicillinoids are a large family of fungal metabolites characterized by their intricate molecular architectures and a wide range of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic properties. Their structural complexity poses significant challenges for traditional chemical synthesis. Chemo-enzymatic strategies have emerged as a highly effective solution, primarily utilizing the enzyme SorbC for the key oxidative dearomatization step.[1]

The general workflow involves the enzymatic conversion of a readily accessible sorbicillin precursor into a highly reactive sorbicillinol intermediate.[2] This intermediate can then be subjected to various chemical transformations, most notably [4+2] cycloadditions (Diels-Alder reactions) or Michael additions, to generate a diverse array of complex sorbicillinoid scaffolds.[3][4] This modular approach allows for the targeted synthesis of known natural products and the generation of novel analogues for structure-activity relationship (SAR) studies.

Key Advantages of the Chemo-enzymatic Approach:

-

High Stereoselectivity: The enzymatic oxidation catalyzed by SorbC proceeds with excellent enantioselectivity, providing access to chiral building blocks that are difficult to obtain through purely chemical means.[5]

-

Mild Reaction Conditions: Enzymatic reactions are conducted in aqueous buffer systems at or near room temperature, avoiding the need for harsh reagents and protecting groups.[2]

-

Increased Efficiency: This approach often streamlines the synthesis, reducing the number of steps and increasing overall yields compared to purely synthetic routes.

-

Divergent Synthesis: A common enzymatic intermediate can be used to produce a variety of final products, facilitating the rapid generation of compound libraries.[6]

Data Presentation

The following table summarizes the yields of various complex sorbicillinoids synthesized using the chemo-enzymatic approach.